N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring substituted with dimethyl groups and an acetamide moiety, along with a phenyl ring substituted with chloro and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran core, followed by the introduction of the acetamide group and the phenyl ring with chloro and trifluoromethyl substitutions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the acetamide group or the phenyl ring, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
Comparison: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the benzofuran ring and the specific substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, making it different from other similar compounds that may lack the benzofuran ring or have different substituents.
Properties
Molecular Formula |
C19H15ClF3NO2 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H15ClF3NO2/c1-10-3-5-14-12(9-26-18(14)11(10)2)7-17(25)24-13-4-6-16(20)15(8-13)19(21,22)23/h3-6,8-9H,7H2,1-2H3,(H,24,25) |
InChI Key |
XCFKSEQCQKUULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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